2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide
Overview
Description
2-(2,4-Dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes dichlorophenoxy and dimethylamino groups, contributing to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide typically involves the following steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 3-(dimethylamino)-4-methylaniline in the presence of a coupling agent such as carbodiimide to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized conditions to ensure high yield and purity. The process includes:
Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to favor the desired reaction pathway.
Purification Steps: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or reduction of the amide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Dechlorinated compounds or reduced amides.
Substitution Products: Compounds with substituted groups at the chlorine positions.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide exerts its effects involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A related compound used as a herbicide.
3-(Dimethylamino)-4-methylphenylamine: A precursor in the synthesis of the target compound.
Other Phenoxyacetic Acids: Such as 2,4,5-trichlorophenoxyacetic acid, which have similar herbicidal properties.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-4-methylphenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-11-4-6-13(9-15(11)21(2)3)20-17(22)10-23-16-7-5-12(18)8-14(16)19/h4-9H,10H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBULSYDLHSPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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